![molecular formula C10H13N3O2 B2759341 1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2190141-78-5](/img/structure/B2759341.png)
1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
Oxadiazoles are a class of heterocyclic aromatic chemical compounds of the azole family, with the molecular formula C2H2N2O . They are known to appear in a variety of pharmaceutical drugs including raltegravir, butalamine, fasiplon, oxolamine, and pleconaril .
Synthesis Analysis
The synthesis of oxadiazoles often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Molecular Structure Analysis
Oxadiazoles have a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The careful inspection of XRD data revealed intramolecular N–H∙∙∙N2 (oxadiazole) hydrogen bond in both structures .Chemical Reactions Analysis
The reaction conditions for oxadiazoles can vary depending on the solvent and the Brønsted acid cocatalyst .Physical And Chemical Properties Analysis
In general, the physical and chemical properties of oxadiazoles can vary widely depending on their specific structure. For example, some oxadiazoles have been found to exist as yellow powders with melting points around 188–190°C .properties
IUPAC Name |
1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-3-9(14)13-5-4-8(6-13)10-11-7(2)12-15-10/h3,8H,1,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKFNOKTGULLCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCN(C2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one |
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